molecular formula C13H14ClN3 B15330919 8-Chloro-1-(piperazin-1-yl)isoquinoline

8-Chloro-1-(piperazin-1-yl)isoquinoline

Cat. No.: B15330919
M. Wt: 247.72 g/mol
InChI Key: MIOKJOZKEAKZIE-UHFFFAOYSA-N
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Description

8-Chloro-1-(piperazin-1-yl)isoquinoline is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.73 g/mol . This compound is characterized by the presence of a chloro group at the 8th position of the isoquinoline ring and a piperazine moiety attached to the 1st position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-(piperazin-1-yl)isoquinoline typically involves the reaction of 8-chloroisoquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-(piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

8-Chloro-1-(piperazin-1-yl)isoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Chloro-1-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1-(piperazin-1-yl)isoquinoline is unique due to the presence of both the chloro group and the piperazine moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

8-chloro-1-piperazin-1-ylisoquinoline

InChI

InChI=1S/C13H14ClN3/c14-11-3-1-2-10-4-5-16-13(12(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2

InChI Key

MIOKJOZKEAKZIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C(=CC=C3)Cl

Origin of Product

United States

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